1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea, with the CAS number 1206995-04-1, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Comprising a furan-2-carbonyl group linked to an indoline structure and a thiophene moiety, this compound's unique architecture suggests diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O3S, with a molecular weight of 353.4 g/mol. The presence of the urea functional group is particularly noteworthy as it plays a significant role in biological activity through molecular recognition mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅N₃O₃S |
Molecular Weight | 353.4 g/mol |
CAS Number | 1206995-04-1 |
Biological Activities
Research indicates that compounds containing indole and thiophene structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. Studies suggest that similar compounds can induce apoptosis in various cancer cell lines, demonstrating potential as therapeutic agents against tumors .
- Antimicrobial Effects : The presence of the thiophene ring in conjunction with the indole structure enhances antimicrobial properties. Compounds with these features have been noted for their effectiveness against various bacterial strains .
- Anti-inflammatory Properties : Urea and thiourea derivatives are recognized for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .
- Other Pharmacological Activities : The compound may also exhibit antihypertensive, antidiabetic, and analgesic effects based on structural analogies with other biologically active compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Case Study 1: Anticancer Activity
A study demonstrated that indole-based compounds showed cytotoxic effects against human cancer cell lines (e.g., A549, H460). For instance, derivatives with similar structures exhibited IC50 values ranging from 193.93 µg/mL to higher concentrations, suggesting moderate to high efficacy against cancer cells .
Case Study 2: Antimicrobial Efficacy
Research on thiophene-containing compounds indicated strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound likely involves multiple mechanisms:
- Molecular Recognition : The urea moiety facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Apoptotic Pathways : Indole derivatives can modulate apoptotic pathways by inhibiting anti-apoptotic proteins, leading to increased cancer cell death.
Properties
IUPAC Name |
1-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(15-3-1-9-24-15)21-8-7-12-5-6-13(11-14(12)21)19-18(23)20-16-4-2-10-25-16/h1-6,9-11H,7-8H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUPKHNIVRVPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.